The synthesis of CPI-169 involves multiple steps that include the formation of an indole core structure, introduction of a piperidine moiety, and attachment of an ethylsulfonyl group. The synthetic route typically employs various organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity. Key steps in the synthesis include:
The entire synthesis process is conducted under controlled laboratory conditions to ensure high purity and efficacy .
The molecular structure of CPI-169 features an indole-based framework with specific substituents that confer its biological activity. The compound's structural formula can be represented as follows:
The structural configuration allows for effective interaction with the active site of enhancer of zeste homolog 2, facilitating its role as an inhibitor .
CPI-169 undergoes several types of chemical reactions, which include:
These reactions are critical for modifying CPI-169 for further studies or applications .
CPI-169 exerts its effects primarily by inhibiting the catalytic activity of enhancer of zeste homolog 2. This inhibition leads to a decrease in levels of trimethylated histone H3 on lysine 27, resulting in the reactivation of tumor suppressor genes. The compound binds specifically to the active site of enhancer of zeste homolog 2, preventing it from interacting with its substrate.
The downstream effects include:
In animal models, particularly those with KARPAS-422 xenografts, CPI-169 has demonstrated significant anti-tumor activity without adverse side effects .
CPI-169 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool and potential therapeutic agent .
CPI-169 serves as a valuable chemical probe in scientific research focused on understanding the function of enhancer of zeste homolog 2 and its role in gene expression regulation. Its applications include:
CPI-169 is a potent, selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2). It functions as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor cofactor required for EZH2’s catalytic activity. CPI-169 exhibits exceptional biochemical potency, with half-maximal inhibitory concentration (IC₅₀) values of 0.24 nM against wild-type EZH2 (EZH2WT), 0.51 nM against the lymphoma-associated gain-of-function mutant EZH2Y641N, and 6.1 nM against its paralog EZH1 [1] [2]. This high potency is attributed to its pyridone core, which mimics hydrogen-bonding interactions of the adenine moiety of SAM within the SET domain’s active site. Specifically, the pyridone nitrogen and carbonyl groups form critical hydrogen bonds with the backbone amide of tryptophan 624 (W624), displacing the natural cofactor and blocking methyltransferase activity [4] [5].
Cellular studies confirm CPI-169 dose-dependently reduces global levels of the repressive histone mark H3K27me3. In HeLa cells, it achieves an IC₅₀ of 0.08 μM after 72-hour exposure, as quantified by ELISA [1]. The compound’s target residence time—a key pharmacological parameter influencing cellular efficacy—is prolonged by allosteric modulation from H3K27me3-bound EED subunits. This interaction stabilizes CPI-169 within the PRC2 active site, enhancing sustained target engagement [5].
Table 1: Biochemical and Cellular Potency of CPI-169
Target | IC₅₀ (nM) | Cellular Activity (H3K27me3 Reduction) |
---|---|---|
EZH2WT | 0.24 | IC₅₀ = 70 nM (THP-1 macrophages) |
EZH2Y641N | 0.51 | IC₅₀ = 80 nM (HeLa cells) |
EZH1 | 6.1 | EC₅₀ = 70 nM (lymphoma models) |
PRC2 is a multisubunit complex comprising core components (EZH1/2, SUZ12, EED, RBBP4/7) and regulatory subunits (e.g., AEBP2, JARID2, PCLs). CPI-169’s binding specificity arises from its interaction with the SET domain of EZH2, which remains structurally conserved despite dynamic allosteric regulation by non-core subunits [6]. The inhibitor’s indole-carboxamide moiety occupies a hydrophobic pocket adjacent to the SAM-binding site, while its sulfonamide group extends toward solvent-exposed regions, minimizing off-target interactions [1] [4].
Notably, PRC2 exists in two major subtypes: PRC2.1 (containing PCL proteins or EPOP) and PRC2.2 (containing JARID2 or AEBP2). CPI-169 inhibits both subtypes, as its binding site on EZH2 remains accessible regardless of accessory protein composition. However, its residence time is modulated by allosteric feedback: Trimethylated H3K27 (H3K27me3) binds the EED subunit, inducing conformational changes that tighten CPI-169’s association with EZH2 and prolong complex dissociation [5] [6]. This mechanism enhances CPI-169’s efficacy in chromatin-dense regions where PRC2 activity is highest.
Biochemical assays using purified PRC2 complexes reveal CPI-169’s binding kinetics are altered by disease-associated mutations. The Y641N mutant—common in diffuse large B-cell lymphoma (DLBCL)—shifts substrate preference from unmethylated to methylated H3K27 but retains high sensitivity to CPI-169 due to preserved SAM-pocket geometry [1] [5].
CPI-169’s primary epigenetic effect is the rapid depletion of H3K27me3, a mark associated with facultative heterochromatin and gene silencing. In lymphoma models (e.g., KARPAS-422 xenografts), subcutaneous administration (200 mg/kg twice daily) reduces H3K27me3 by >80%, correlating with tumor regression [1] [2]. This reduction reactivates PRC2-silenced genes through chromatin remodeling:
ChIP-qPCR analyses confirm H3K27me3 loss at target loci precedes transcriptional activation. For example, in THP-1 macrophages, CPI-169 (1 μM) reduces H3K27me3 occupancy at the ULK1 promoter by 4-fold, increasing mRNA expression by 3.5-fold [7].
Table 2: Functional Consequences of H3K27me3 Reduction by CPI-169
Biological Context | Key Reactivated Genes | Functional Outcome |
---|---|---|
Lymphoma (NHL) | CDKN1A, BBC3 | Cell-cycle arrest, apoptosis |
Macrophages | ULK1, MAP1LC3B | Enhanced autophagy flux |
Osteoblasts | RUNX2, SP7 | Accelerated mineralization |
CPI-169 demonstrates >100-fold selectivity for EZH2/EZH1 over other histone methyltransferases, as confirmed by panel screening against 30+ methyltransferases [4] [9]. Its nuanced activity against mutant isoforms is critical for therapeutic applications:
Kinetic profiling reveals CPI-169 dissociates slower from EZH2Y641N (t₁/₂ = 120 min) than from EZH2WT (t₁/₂ = 90 min), likely due to altered SET-domain flexibility in mutants. This prolonged binding may explain superior activity in lymphoma models harboring Y641N mutations [5].
Table 3: Selectivity Profile of CPI-169
Parameter | CPI-169 | Clinical Relevance |
---|---|---|
EZH2WT IC₅₀ | 0.24 nM | Broad anticancer activity |
EZH2Y641N IC₅₀ | 0.51 nM | High efficacy in DLBCL |
EZH1 IC₅₀ | 6.1 nM | Potential for on-target toxicity |
Off-target methyltransferases | No inhibition (30 tested) | Minimal risk of non-PRC2 effects |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7